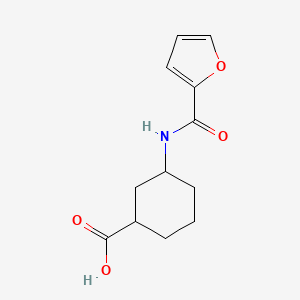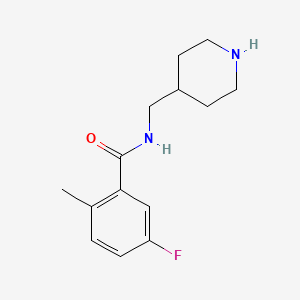
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid, also known as FCA, is a cyclic amino acid that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. FCA is a chiral compound that exists in two enantiomeric forms, L-FCA, and D-FCA. The compound has a molecular weight of 235.25 g/mol and a melting point of 209-211°C.
作用機序
The mechanism of action of 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid is not fully understood. However, studies have suggested that the compound acts by inhibiting the activity of certain enzymes, including matrix metalloproteinases and beta-secretase. 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has also been shown to modulate the expression of various genes involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has been shown to have various biochemical and physiological effects. The compound has been shown to exhibit antioxidant activity, which helps in protecting cells from oxidative stress. 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has also been shown to have anti-inflammatory activity, which helps in reducing inflammation in the body. The compound has been shown to have a positive effect on glucose metabolism and lipid metabolism, which makes it a potential candidate for the treatment of metabolic disorders.
実験室実験の利点と制限
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has several advantages for lab experiments. The compound is relatively easy to synthesize, and its chemical properties are well characterized. 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid is also stable under standard laboratory conditions, making it suitable for long-term storage. However, 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has some limitations for lab experiments. The compound is highly hydrophobic, which makes it difficult to dissolve in aqueous solutions. 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid is also sensitive to light and heat, which can lead to degradation of the compound.
将来の方向性
There are several future directions for the study of 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid. One potential direction is the development of 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid-based drugs for the treatment of cancer and neurodegenerative diseases. Another potential direction is the investigation of 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid's effects on the gut microbiome, which has been shown to play a critical role in various physiological processes. Additionally, the development of new synthesis methods for 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid could lead to the discovery of new analogs with enhanced properties.
合成法
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid can be synthesized through various methods, including the Strecker synthesis, reductive amination, and the Mannich reaction. The most commonly used method for the synthesis of 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid is the Strecker synthesis. In this method, the reaction between furan-2-carboxaldehyde, NH4Cl, and KCN leads to the formation of 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid.
科学的研究の応用
3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. The compound has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 3-(Furan-2-carbonylamino)cyclohexane-1-carboxylic acid has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. The compound has also been shown to have neuroprotective effects by preventing the aggregation of amyloid-beta peptides, which are associated with Alzheimer's disease.
特性
IUPAC Name |
3-(furan-2-carbonylamino)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-11(10-5-2-6-17-10)13-9-4-1-3-8(7-9)12(15)16/h2,5-6,8-9H,1,3-4,7H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRHECSUHBYHNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NC(=O)C2=CC=CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2,4-Difluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569041.png)
![1-[(4-Chloro-2-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569045.png)
![1-[(4-Chloro-3-fluorophenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569049.png)

![1-[(3-Fluoro-4-methylphenyl)carbamoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569072.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569088.png)
![1-[(E)-3-(5-bromothiophen-2-yl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569090.png)
![1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]pyrrolidine-3-carboxylic acid](/img/structure/B7569092.png)

![4-O-[2-(2,4-dichlorophenyl)-2-oxoethyl] 1-O-ethyl (E)-but-2-enedioate](/img/structure/B7569108.png)

![3-[[Benzyl(methyl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7569129.png)
![N-[1-(4-propan-2-yloxyphenyl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B7569135.png)
![N-[2-(dimethylamino)pyridin-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7569142.png)